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molecular formula C13H14N2O3 B1417835 Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate CAS No. 870837-21-1

Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate

Cat. No. B1417835
M. Wt: 246.26 g/mol
InChI Key: WENZUEPDJZOIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07880009B2

Procedure details

To a THF (60 mL) solution of sodium bis(2-methoxyethoxy)aluminum hydride (65% toluene solution, 56 mL), a THF (45 mL) solution of pyrrolidine (18 mL) was added dropwise for 15 minutes at −5° C. or less. The reaction solution was agitated at room temperature for 1 hour, a THF (15 mL) suspension of tert-butoxide (2.10 g) was added dropwise to the reaction solution at room temperature and the reaction mixture was agitated for 15 minutes. The reaction mixture was added dropwise to a THF (50 mL) solution of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid methyl ester (20 g) under ice-cooling for 30 minutes. The reaction mixture was agitated at room temperature for 2 hours and a 5N sodium hydroxide solution (150 mL) was added dropwise to the reaction solution. Ethyl acetate was added to the reaction solution and the organic layer was partitioned. The organic layer was washed with a saturated ammonium chloride solution and a saturated saline solution in this order. The organic layer was dried over anhydrous magnesium sulfate, and the filtrate was concentrated under reduced pressure after filtration with a silica gel pad. The residue was diluted with ethyl acetate and the deposited solids were separated by filtering. 7.10 g of the title compound was obtained by air-drying the obtained solids overnight. Furthermore, crystallization mother liquid was concentrated under reduced pressure, the residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate-2-propanol system), and 2.65 g of the title compound was obtained.
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
2.1 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].COCCO[Al+]OCCOC.[Na+].[H-].N1CCCC1.CC(C)([O-])C.C[O:26][C:27](=O)[C:28]1[CH:33]=[CH:32][C:31]([N:34]2[CH:38]=[C:37]([CH3:39])[N:36]=[CH:35]2)=[C:30]([O:40][CH3:41])[CH:29]=1.[OH-].[Na+]>C(OCC)(=O)C.C1COCC1>[CH3:41][O:40][C:30]1[CH:29]=[C:28]([CH:33]=[CH:32][C:31]=1[N:34]1[CH:38]=[C:37]([CH3:39])[N:36]=[CH:35]1)[CH:27]=[O:26] |f:0.1.2.3,7.8|

Inputs

Step One
Name
Quantity
56 mL
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Name
Quantity
18 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N1C=NC(=C1)C)OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
2.1 g
Type
reactant
Smiles
CC(C)([O-])C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was agitated at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the reaction solution at room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was agitated for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was agitated at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic layer was partitioned
WASH
Type
WASH
Details
The organic layer was washed with a saturated ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
after filtration with a silica gel pad
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the deposited solids were separated
FILTRATION
Type
FILTRATION
Details
by filtering

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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